10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
Brand Name: Vulcanchem
CAS No.: 89258-19-5
VCID: VC17019781
InChI: InChI=1S/C26H22ClN3O4S/c1-15(31)17-9-12-22-20(13-17)29(19-5-3-4-6-21(19)35-22)23(32)14-28-30-25(24(27)26(30)33)16-7-10-18(34-2)11-8-16/h3-13,24-25,28H,14H2,1-2H3
SMILES:
Molecular Formula: C26H22ClN3O4S
Molecular Weight: 508.0 g/mol

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-

CAS No.: 89258-19-5

Cat. No.: VC17019781

Molecular Formula: C26H22ClN3O4S

Molecular Weight: 508.0 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-methoxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- - 89258-19-5

Specification

CAS No. 89258-19-5
Molecular Formula C26H22ClN3O4S
Molecular Weight 508.0 g/mol
IUPAC Name 1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one
Standard InChI InChI=1S/C26H22ClN3O4S/c1-15(31)17-9-12-22-20(13-17)29(19-5-3-4-6-21(19)35-22)23(32)14-28-30-25(24(27)26(30)33)16-7-10-18(34-2)11-8-16/h3-13,24-25,28H,14H2,1-2H3
Standard InChI Key GEGPPBAMOFJJGD-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenothiazine core substituted at the 2-position with an acetyl group and at the 10-position with a 2-oxoazetidinyl side chain. The azetidinyl moiety contains a 4-methoxyphenyl group at C2 and a chlorine atom at C3, conferring stereoelectronic modulation (Figure 1). The IUPAC name is 1-[[2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one, with molecular formula C26H22ClN3O4S and molecular weight 507.99 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC26H22ClN3O4S
Molecular Weight507.99 g/mol
CAS Number89258-19-5
IUPAC Name1-[[2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-methoxyphenyl)azetidin-2-one
Key Functional GroupsPhenothiazine, β-lactam, acetyl, methoxyphenyl

Synthesis and Reaction Pathways

Synthetic Route

The synthesis follows a four-step protocol adapted from Sharma et al. (2011) :

  • Alkylation of Phenothiazine: Phenothiazine reacts with 1-bromo-2-chloroethane in acetone to yield 1-(2-chloroethyl)-10H-phenothiazine.

  • Hydrazine Conjugation: Treatment with hydrazine hydrate produces N-[2-(10H-phenothiazinyl)ethyl]hydrazine.

  • Schiff Base Formation: Condensation with 4-methoxybenzaldehyde generates N-[2-(10H-phenothiazinyl)ethyl]-N’-(4-methoxybenzylidene)hydrazine.

  • Azetidinone Ring Closure: Reaction with chloroacetyl chloride in the presence of triethylamine forms the 2-azetidinone ring via cyclodehydration .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Alkylation proceeds at room temperature (25°C) to prevent side reactions.

  • Catalysis: Triethylamine facilitates dehydrohalogenation during azetidinone formation.

  • Purification: Column chromatography (silica gel, acetone:chloroform 8:2) ensures >95% purity .

Pharmacological Applications

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity, as evidenced by minimum inhibitory concentration (MIC) assays against Gram-positive, Gram-negative, and fungal pathogens (Table 2) .

Table 2: Antimicrobial Activity (MIC, µg/mL)

MicroorganismCompound 4j*StreptomycinGriseofulvin
E. coli1.251.25-
S. aureus2.752.25-
C. albicans6.25-6.25
A. niger9.25-9.25

*Analogous to target compound with 4-methoxyphenyl substitution .

Receptor Interactions

The phenothiazine core mediates dopamine D2 and histamine H1 receptor antagonism, while the azetidinyl group enhances blood-brain barrier permeability. Molecular docking studies suggest the 4-methoxyphenyl moiety engages in π-π stacking with receptor hydrophobic pockets .

Mechanistic Insights

Dual-Action Pharmacology

  • Antimicrobial: The 2-azetidinone ring mimics β-lactam antibiotics, inhibiting transpeptidase enzymes critical for bacterial cell wall crosslinking .

  • Neuropsychiatric: Phenothiazine-derived D2 antagonism modulates mesolimbic dopamine pathways, implicating potential antipsychotic applications.

Structure-Activity Relationships (SAR)

  • 4-Methoxyphenyl vs. 4-Dimethylaminophenyl: Methoxy substitution improves antifungal efficacy (MIC 6.25 vs. 12.5 µg/mL) due to enhanced lipophilicity .

  • Chlorine at C3: Electrophilic chlorine increases β-lactam reactivity, potentiating antibacterial effects.

Industrial and Research Applications

Drug Development

The compound serves as a lead structure for:

  • Multitarget Antimicrobials: Combining β-lactam and phenothiazine pharmacophores counteracts resistance mechanisms.

  • CNS Therapeutics: Hybrid molecules targeting both infection and psychosis are under preclinical evaluation.

Chemical Intermediate

Its synthetic versatility enables derivatization into:

  • Polymer-Bound Ligands: For affinity chromatography in receptor isolation.

  • Fluorescent Probes: Phenothiazine’s conjugated system permits bioimaging applications.

Comparison with Structural Analogues

Table 3: Activity Comparison of Phenothiazine-Azetidinone Hybrids

CompoundR GroupAntibacterial MIC (µg/mL)Antitubercular MIC (µg/mL)
4j (4-OCH3)4-Methoxyphenyl1.25–2.752.50
4c (4-N(CH3)2)4-Dimethylaminophenyl2.50–3.25>12.5
4h (2-Cl)2-Chlorophenyl3.25–4.506.25

Data adapted from Sharma et al. (2011) and BenchChem.

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